

Phe-Lys(Fmoc)-PAB molecular weight and formula

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Compound of Interest

Compound Name: Phe-Lys(Fmoc)-PAB

Cat. No.: B8064516

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In-Depth Technical Guide: Phe-Lys(Fmoc)-PAB

This technical guide provides a comprehensive overview of the chemical properties and applications of **Phe-Lys(Fmoc)-PAB**, a critical component in the development of advanced biotherapeutics. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's specifications, its role as an antibody-drug conjugate (ADC) linker, and the conceptual framework for its application.

Core Molecular Data

Phe-Lys(Fmoc)-PAB is a well-defined chemical entity with precise molecular characteristics crucial for its function in bioconjugation. The fundamental quantitative data for this molecule are summarized below.

Property	Value
Molecular Formula	C37H40N4O5[1][2][3][4]
Molecular Weight	620.74 g/mol [2]
Alternate Molecular Weight	620.75 g/mol
Alternate Molecular Weight	620.7373 g/mol
CAS Number	2149584-03-0
Purity	> 95%

Role in Antibody-Drug Conjugates

Phe-Lys(Fmoc)-PAB serves as a cathepsin-cleavable linker in the construction of antibody-drug conjugates (ADCs). ADCs are a class of targeted therapeutics designed to deliver a potent cytotoxic agent directly to cancer cells, thereby minimizing systemic toxicity. The linker component of an ADC is a critical determinant of its efficacy and safety profile.

The Phe-Lys (phenylalanine-lysine) dipeptide sequence within this linker is specifically designed to be recognized and cleaved by cathepsin B, a lysosomal protease that is often overexpressed in tumor cells. This targeted cleavage mechanism ensures that the cytotoxic payload is released predominantly within the target cancer cells, following the internalization of the ADC.

Conceptual Experimental Workflow

While specific experimental protocols are highly dependent on the antibody and cytotoxic drug being used, the following section outlines a general workflow for the synthesis of an ADC utilizing a **Phe-Lys(Fmoc)-PAB** linker.

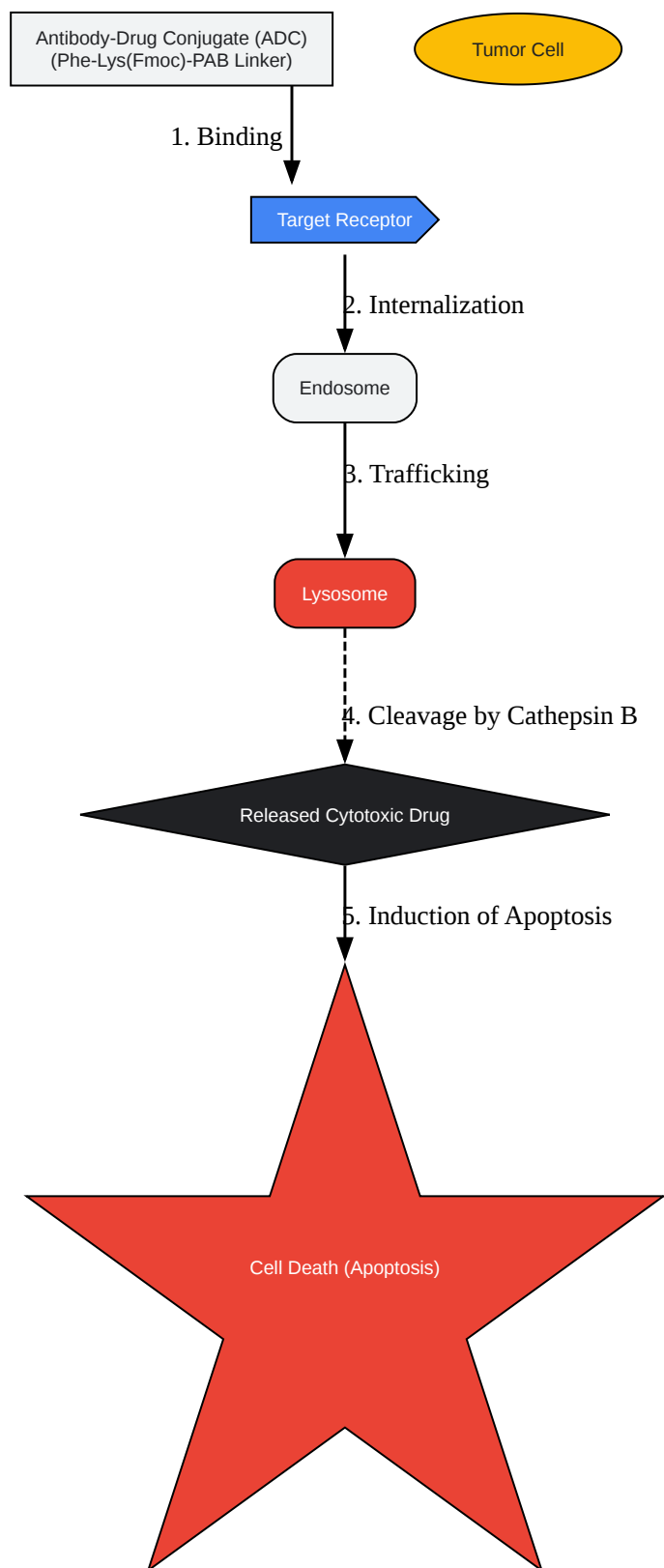
General Conjugation Protocol:

- **Antibody Modification (if required):** Depending on the conjugation strategy (e.g., targeting lysine or cysteine residues), the antibody may need to be modified. For cysteine conjugation, interchain disulfide bonds are typically partially reduced to generate free thiol groups.
- **Linker-Drug Conjugation:** The **Phe-Lys(Fmoc)-PAB** linker is first reacted with the cytotoxic payload. This often involves the activation of a functional group on the linker to facilitate its covalent attachment to the drug molecule.
- **Antibody-Linker-Drug Conjugation:** The pre-formed linker-drug complex is then conjugated to the modified antibody. The specific reaction conditions (e.g., pH, temperature, stoichiometry) must be optimized to control the drug-to-antibody ratio (DAR).
- **Purification:** The resulting ADC is purified to remove unconjugated antibodies, free linker-drug complexes, and other reactants. Common purification techniques include size exclusion chromatography (SEC) and hydrophobic interaction chromatography (HIC).

- Characterization: The purified ADC is thoroughly characterized to determine key quality attributes such as DAR, aggregation levels, and in vitro cytotoxicity.

Mechanism of Action: A Visualized Pathway

The following diagram illustrates the conceptual signaling pathway and mechanism of action for an ADC employing a cathepsin-cleavable linker like **Phe-Lys(Fmoc)-PAB**.



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